4-(4-chlorophenyl)-1,3,6-trimethyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)-1,3,6-trimethyl-5-nitro-4H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O3/c1-8-11(17(19)20)12(16(3)13(18)15(8)2)9-4-6-10(14)7-5-9/h4-7,12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSGCQCVNAFJFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N(C(=O)N1C)C)C2=CC=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(4-chlorophenyl)-1,3,6-trimethyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one can be achieved through several synthetic routes. One common method involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of urea and a catalytic amount of acetic acid. The reaction is typically carried out under reflux conditions, leading to the formation of the desired dihydropyrimidinone compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
4-(4-chlorophenyl)-1,3,6-trimethyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines and thiols, and acidic or basic hydrolysis conditions. Major products formed from these reactions include amino derivatives, substituted aromatic compounds, and carboxylic acids.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of dihydropyrimidinones exhibit significant antimicrobial properties. For instance, studies have shown that certain analogs demonstrate effectiveness against various bacterial strains. A notable case involved the synthesis of 5-nitro derivatives, where the introduction of nitro groups was correlated with increased antibacterial activity .
Anticancer Properties
Dihydropyrimidinones have been investigated for their anticancer potential. A study highlighted the effectiveness of 3,4-dihydropyrimidin-2(1H)-ones as A2B receptor antagonists, which play a role in cancer cell proliferation and survival . The specific compound has shown promise in inhibiting tumor growth in preclinical models.
Synthesis of High-Energy Materials
The compound is also being explored in the field of energetic materials. Its structural characteristics make it a suitable precursor for synthesizing thermally stable explosives. The introduction of amino groups at the aromatic ring has been shown to enhance the thermal stability of explosive compounds derived from similar structures .
Data Tables
Below are tables summarizing key research findings related to the applications of 4-(4-chlorophenyl)-1,3,6-trimethyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one.
Case Studies
- Antimicrobial Efficacy : In a study examining various dihydropyrimidinone derivatives, the compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that modifications at the 5-position significantly influenced potency.
- Anticancer Mechanism : Research on A2B receptor antagonists revealed that 4-(4-chlorophenyl)-1,3,6-trimethyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one effectively reduced cell viability in cancer cell lines through apoptosis induction.
- Synthesis of Explosives : The compound was utilized as a precursor in synthesizing octanitroazo-benzene derivatives. This application demonstrated its utility in developing new classes of high-energy materials with improved safety profiles.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-1,3,6-trimethyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The nitro group in the target compound replaces common electron-withdrawing groups (e.g., COOMe, COOEt) found in analogs.
- Steric Hindrance : The 1,3,6-trimethyl groups introduce steric bulk, which could reduce reactivity in synthesis but improve metabolic stability in vivo compared to less substituted analogs .
- Synthetic Methods : Most analogs are synthesized via the Biginelli reaction, but catalysts vary (e.g., PANI-Co composite , Sm(ClO4)3 , or natural granite/quartz ). The target compound’s synthesis method is unspecified but likely follows similar protocols.
Physicochemical Properties
- Melting Points : Analogs with electron-donating groups (e.g., 2-methoxyphenyl in ) exhibit higher melting points (257°C) due to enhanced crystallinity. The target compound’s nitro group may lower its melting point compared to carbonyl-containing analogs but increase polarity.
Biological Activity
The compound 4-(4-chlorophenyl)-1,3,6-trimethyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one is a member of the dihydropyrimidine family, which has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its hypolipidemic effects, antimicrobial properties, and potential as an antiviral agent.
Chemical Structure
The chemical structure of 4-(4-chlorophenyl)-1,3,6-trimethyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one can be represented as follows:
Hypolipidemic Activity
Research has indicated that compounds with similar structures to 4-(4-chlorophenyl)-1,3,6-trimethyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one exhibit significant hypolipidemic activity. In a study involving CF1 mice, administration of related compounds at a dosage of 20 mg/kg/day resulted in substantial reductions in serum cholesterol and triglyceride levels. The study noted that these compounds were more effective than those with other substitutions (e.g., 4-methoxy or 4-nitro) .
| Compound | Dosage (mg/kg/day) | Effect on Cholesterol | Effect on Triglycerides |
|---|---|---|---|
| 4-Chlorophenyl variant | 20 | Significant reduction | Significant reduction |
Antimicrobial Activity
The antimicrobial properties of dihydropyrimidine derivatives have also been explored. A series of compounds were tested against various bacterial strains and fungi. The minimum inhibitory concentrations (MICs) for these compounds ranged from 100 to 400 µg/mL , indicating moderate to good antimicrobial activity .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Gram-positive | 200 |
| Compound B | Gram-negative | 300 |
| Compound C | Fungi | 400 |
Antiviral Potential
Dihydropyrimidine derivatives are increasingly being studied for their antiviral properties. Certain analogs have shown effectiveness in inhibiting viral replication mechanisms. For example, compounds structurally related to our target have demonstrated inhibition of RNA polymerase activity in vitro . This suggests potential applications in treating viral infections.
Case Studies
- Hypolipidemic Effects in Rodents : In a controlled study with CF1 mice, researchers administered various substituted dihydropyrimidines and observed that those with the 4-(4-chlorophenyl) substitution significantly lowered lipid levels. The mechanism was attributed to enhanced lipid metabolism and excretion .
- Antimicrobial Screening : A recent investigation into the antimicrobial activity of thiazolidinone derivatives revealed that modifications to the dihydropyrimidine structure could enhance efficacy against both Gram-positive and Gram-negative bacteria. This study provides a pathway for developing new antimicrobial agents based on the dihydropyrimidine scaffold .
Q & A
Q. What are the standard synthetic routes for preparing 4-(4-chlorophenyl)-1,3,6-trimethyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one?
The compound is typically synthesized via the Biginelli reaction, a one-pot multicomponent condensation of substituted aldehydes, β-keto esters, and urea/thiourea derivatives. For example, solvent-free protocols using catalysts like Keggin heteropolyacids (HPAs) or ionic liquids enable efficient cyclocondensation at 80–100°C, yielding dihydropyrimidinones in 1–3 hours . The nitro group at position 5 is introduced via nitration of intermediates or by selecting pre-functionalized aldehydes. Post-synthesis, purification involves recrystallization from methanol or isopropanol .
Q. How is the compound characterized after synthesis?
Routine characterization includes:
Q. What catalysts are commonly used in its synthesis?
Heterogeneous catalysts like HPAs (e.g., H₃PW₁₂O₄₀) and recoverable ionic liquids are preferred for solvent-free reactions due to high efficiency (>90% yields) and reusability (5 cycles with <5% activity loss) . Acidic catalysts (e.g., p-toluenesulfonic acid) are also effective for regioselective cyclization .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent, catalyst) influence yield and regioselectivity?
- Solvent-free conditions minimize side reactions and enhance reaction rates due to concentrated reactant interactions .
- Catalyst choice impacts nitro group stability: HPAs and ionic liquids avoid decomposition, while strong acids may require lower temperatures (<100°C) to prevent nitro reduction .
- Microwave-assisted synthesis reduces reaction time (minutes vs. hours) but requires precise temperature control to avoid byproducts .
Q. What structural features correlate with biological activity?
- The 4-chlorophenyl group enhances lipophilicity, improving membrane permeability.
- Nitro groups at position 5 are associated with antimicrobial and antiviral activity, as seen in structurally related compounds .
- Methyl substituents (positions 1, 3, 6) influence steric hindrance and ring conformation, as confirmed by X-ray crystallography (envelope conformation with coplanar atoms and dihedral angles ~89° between rings) .
Q. How can discrepancies in reported synthetic yields be resolved?
Yield variations arise from:
- Catalyst loading : Optimal HPA use is 5–10 mol%; excess catalyst may promote side reactions .
- Purification methods : Recrystallization solvents (methanol vs. isopropanol) affect recovery rates .
- Nitro group sensitivity : Overheating (>120°C) leads to decomposition, necessitating strict temperature monitoring .
Q. What strategies optimize the compound’s pharmacological potential?
- Structure-activity relationship (SAR) studies : Modifying the 4-chlorophenyl group to electron-deficient aryl rings (e.g., 4-nitrophenyl) enhances antibacterial activity .
- Prodrug design : Masking the nitro group as a nitroso or amine derivative improves metabolic stability .
- Combination with triazoles : Hybrid molecules (e.g., chromone-dihydropyrimidinone conjugates) show dual α-glucosidase inhibition and antibacterial effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
